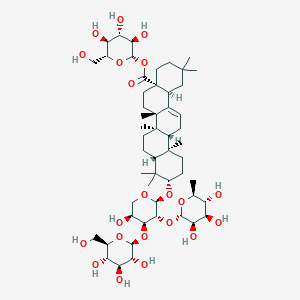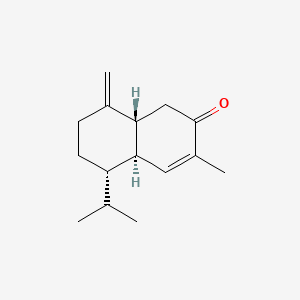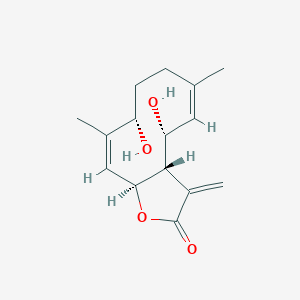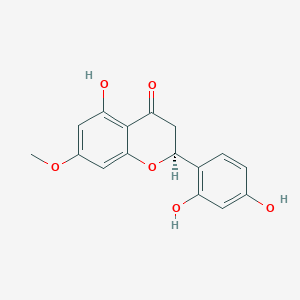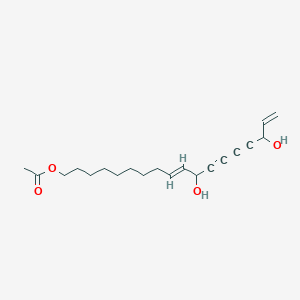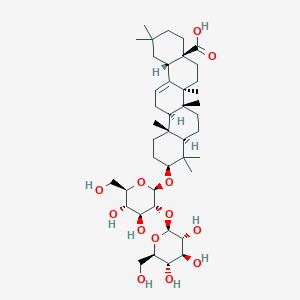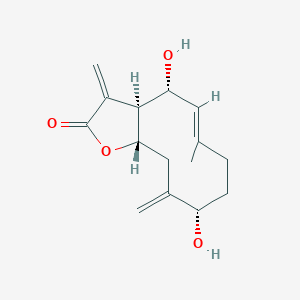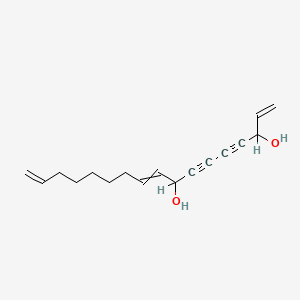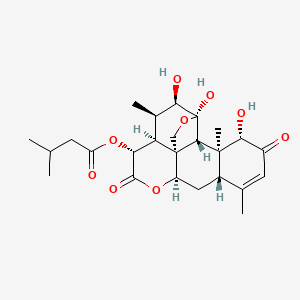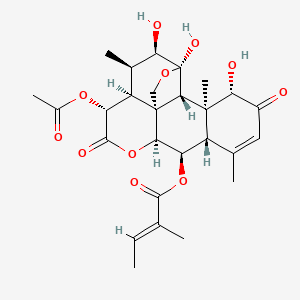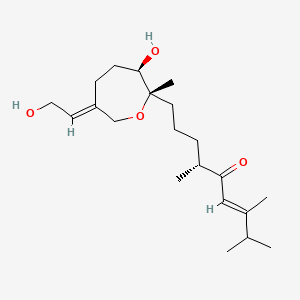
Zoapatanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoapatanol is a biologically active molecule that naturally occurs in the zeopatle plant, which has been used in Mexico to make a tea that can induce menstruation and labor . It is an oxepane diterpenoid isolated from the leaves of the zoapatle plant, Montanoa tomentosa .
Synthesis Analysis
The synthesis of this compound involves several key steps. One of the key steps in a new synthesis of this compound involves stannic chloride catalysed isomerisation of the epoxy diol to the oxepane with inversion of configuration of the tertiary carbon atom . Differential protection of the hydroxy groups allows oxidation to the acid followed by addition of the prenyl group to complete the side-chain .Molecular Structure Analysis
This compound has a molecular formula of C20H34O4 and a molecular weight of 338.49 . Its percent composition is C 70.97%, H 10.12%, O 18.91% .Chemical Reactions Analysis
In the synthesis of this compound, several chemical reactions are involved. For instance, the zirconium catalysed cis-addition of trimethylaluminium to the acetylene according to Negishi and reaction of the ‘ate’ complex with butyl-lithium with ethylene oxide to form the E-alcohol . The derived iodide was used to alkylate the adduct of triphenylphosphine and diethyl maleate and the product reduced to the diol . Epoxidation of the diacetate occurred at the 6- double bond to give, after hydrolysis, the key epoxy diol .Mécanisme D'action
Propriétés
Numéro CAS |
71117-51-6 |
|---|---|
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one |
InChI |
InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1 |
Clé InChI |
XRDHAXIOHKTIGF-JECBFZOVSA-N |
SMILES isomérique |
C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C |
SMILES |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
SMILES canonique |
CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



